molecular formula C19H23N3O4 B2518621 2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one CAS No. 2097897-50-0

2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2518621
CAS No.: 2097897-50-0
M. Wt: 357.41
InChI Key: KOFDGGXECPNXPY-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
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Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one is a synthetic organic molecule known for its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O4C_{16}H_{18}N_{4}O_{4} with a molecular weight of approximately 330.34 g/mol . The structural features include a benzodioxole moiety and a piperidine ring, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific phospholipases, which are crucial for lipid metabolism and signaling pathways. Inhibition of phospholipase A2 (PLA2) has been associated with therapeutic effects in inflammation and pain management .
  • Receptor Modulation : It is hypothesized that the compound could modulate neurotransmitter receptors, particularly those involved in the central nervous system (CNS), due to the presence of the piperidine structure which is common in many CNS-active drugs.

Table 1: Summary of Biological Activity from Related Compounds

Compound NameBiological ActivityReference
N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethyl]High selectivity for Src family kinases (SFKs), excellent pharmacokinetics
AmiodaroneInhibits PLA2G15, causing phospholipidosis
RasagilineSelective MAO-B inhibitor with neuroprotective effects

Case Studies

A notable case study involved the assessment of compounds similar to this compound in preclinical models. These studies often focus on:

  • In Vivo Efficacy : Animal models have shown that compounds with similar structures exhibit significant analgesic and anti-inflammatory effects.
  • Toxicological Profiles : Evaluations have indicated that while some compounds exhibit desired therapeutic effects, they may also present risks of toxicity at higher doses.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds in this class have favorable absorption and distribution characteristics. The presence of functional groups such as the benzodioxole enhances solubility and bioavailability, making them suitable candidates for oral administration.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-13(26-15-6-7-17-18(9-15)25-12-24-17)19(23)22-8-4-3-5-16(22)14-10-20-21(2)11-14/h6-7,9-11,13,16H,3-5,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFDGGXECPNXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1C2=CN(N=C2)C)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.